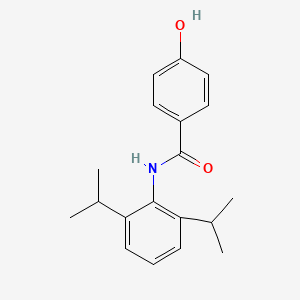![molecular formula C16H13N5 B5619321 5-benzyl[1,2,4]triazolo[1,5-c]quinazolin-2-amine](/img/structure/B5619321.png)
5-benzyl[1,2,4]triazolo[1,5-c]quinazolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzyl[1,2,4]triazolo[1,5-c]quinazolin-2-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the quinazoline derivatives family, known for their diverse biological activities, including antimicrobial, antitubercular, and anti-HIV properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl[1,2,4]triazolo[1,5-c]quinazolin-2-amine typically involves the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . The starting material, 2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline, is synthesized from anthranilic acid . Various catalysts and solvents, such as DABCO-based ionic liquids, have been employed to facilitate these reactions under mild conditions .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing reaction time and cost. Techniques such as microwave irradiation and solvent-free conditions have been explored to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Benzyl[1,2,4]triazolo[1,5-c]quinazolin-2-amine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction used in its synthesis.
Oxidation and Reduction: These reactions can modify the functional groups attached to the quinazoline ring.
Substitution Reactions: Various aryl amines can be substituted to produce different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include aryl amines, anthranilic acid, and DABCO-based ionic liquids . Reaction conditions often involve mild temperatures and the use of eco-friendly catalysts to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions are various N-substituted derivatives of this compound, each exhibiting unique biological activities .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 5-benzyl[1,2,4]triazolo[1,5-c]quinazolin-2-amine involves its interaction with specific molecular targets and pathways. For instance, its anti-HIV activity is attributed to its ability to inhibit the replication of the virus by targeting viral enzymes . Similarly, its antimicrobial properties are linked to its ability to disrupt bacterial cell wall synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
- 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline
Uniqueness
5-Benzyl[1,2,4]triazolo[1,5-c]quinazolin-2-amine stands out due to its unique benzyl substitution, which enhances its biological activity compared to other similar compounds . This substitution also allows for greater versatility in synthesizing various derivatives with distinct pharmacological properties .
Propriétés
IUPAC Name |
5-benzyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5/c17-16-19-15-12-8-4-5-9-13(12)18-14(21(15)20-16)10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTJNTGWXNFMAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C4=NC(=NN24)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3aR*,6aR*)-2-acetyl-5-{[2-(methylthio)pyrimidin-5-yl]methyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5619242.png)

![1-ethyl-4-[(4-methoxy-3-methylphenyl)methyl]piperazine](/img/structure/B5619258.png)
![(1S*,5R*)-6-[3-(2-methoxyphenyl)propanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5619269.png)



![2-benzyl-8-{[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5619291.png)
![3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-indole](/img/structure/B5619295.png)
![6-{[2-(3-methoxypropyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]methyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5619314.png)
![1-[2-(4-chlorophenoxy)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B5619316.png)

![3-[(1-cyclohexyl-3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B5619336.png)
![3-{[3-cyclopropyl-1-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]methoxy}-2-ethyl-6-methylpyridine](/img/structure/B5619343.png)
